2-(Pyridin-3-yl)cyclopropanamine

Medicinal chemistry building blocks Regiochemical specificity Pharmacophore design

2-(Pyridin-3-yl)cyclopropanamine is the privileged scaffold for selective LSD1 inhibitor development (Ki=50 nM, >20-fold MAO selectivity) and α4β2 nicotinic receptor ligands. Its 3-position regiochemistry is essential for target engagement. Available at ≥98% purity as a research intermediate and pharmaceutical impurity reference standard (Pyridine Impurity 13), this building block enables reproducible SAR studies and method validation. Ideal for CNS drug discovery programs requiring validated chemotypes with minimized off-target liability.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 859238-90-7
Cat. No. B3057875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)cyclopropanamine
CAS859238-90-7
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CN=CC=C2
InChIInChI=1S/C8H10N2/c9-8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4,9H2
InChIKeyXPAHGXXAYUSFKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-3-yl)cyclopropanamine (CAS 859238-90-7): Core Structural Identity and Procurement-Grade Specifications


2-(Pyridin-3-yl)cyclopropanamine (CAS 859238-90-7) is a heteroaryl cyclopropylamine building block with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol . The compound is commercially available at purities of ≥98% for use as a research intermediate and pharmaceutical impurity reference standard [1]. Its defining structural feature is the linkage of a primary amine-bearing cyclopropane ring at the 3-position of the pyridine heterocycle—a regiochemical arrangement that differentiates it from 1-substituted analogs and establishes it as a core scaffold in multiple patent families targeting epigenetics (LSD1), CNS nicotinic receptors (α4β2), and kinase inhibition (GSK-3β) [2].

Why 2-(Pyridin-3-yl)cyclopropanamine Cannot Be Interchanged with Other Pyridinyl Cyclopropanamine Isomers


The regiochemistry of the pyridine-cyclopropane linkage fundamentally determines the compound's utility in medicinal chemistry scaffolds. 2-(Pyridin-3-yl)cyclopropanamine places the cyclopropanamine moiety at the 3-position (meta) of the pyridine ring, enabling specific vector geometry that maps to distinct pharmacophores. In contrast, the 1-substituted isomer (1-(pyridin-3-yl)cyclopropanamine, CAS 503417-38-7) presents the amine on a quaternary carbon directly attached to the pyridine nitrogen-adjacent position, altering both electronic distribution and spatial orientation [1]. Patent literature demonstrates that the 2-substituted scaffold—particularly in its trans-configuration—is the privileged chemotype for developing selective LSD1 inhibitors, with compound 31 (BDBM179672) achieving Ki = 50 nM against LSD1 while maintaining Ki > 1000 nM against MAO-A and MAO-B, achieving >20-fold selectivity [2]. This target engagement and selectivity profile is contingent upon the specific 2-(pyridin-3-yl)cyclopropanamine geometry; substitution with the 1-isomer would disrupt the critical binding interactions that confer this therapeutic window. For applications requiring GSK-3β inhibition or α4β2 nicotinic receptor modulation, the 2-substituted pyridinyl cyclopropanamine scaffold is explicitly specified in the respective patent Markush structures and synthetic schemes [3]. Generic substitution with alternative isomers or simplified cyclopropylamines lacking the pyridine 3-substitution would yield compounds with unvalidated activity and selectivity profiles, introducing significant project risk.

Quantitative Differentiation Evidence: 2-(Pyridin-3-yl)cyclopropanamine vs. Closest Analogs


Regiochemical Differentiation: 2-(Pyridin-3-yl) vs. 1-(Pyridin-3-yl) Cyclopropanamine Structural Isomers

The target compound, 2-(pyridin-3-yl)cyclopropanamine (CAS 859238-90-7), is structurally distinct from its 1-substituted isomer, 1-(pyridin-3-yl)cyclopropanamine (CAS 503417-38-7). The 2-substituted compound has a molecular formula of C8H10N2 and a free base molecular weight of 134.18 g/mol , whereas the 1-substituted isomer is commercially available predominantly as the dihydrochloride salt with a molecular weight of 207.10 g/mol [1]. The 2-substituted compound features the amine group on the cyclopropane ring carbon adjacent to the pyridine attachment point, creating a distinct vector angle and allowing for trans/cis stereochemistry . In contrast, the 1-substituted isomer places the amine on the same carbon atom that is directly attached to the pyridine ring (a geminal arrangement), eliminating the possibility of trans/cis isomerism and fundamentally altering the spatial presentation of the amine pharmacophore. Procurement specifications: 2-(pyridin-3-yl)cyclopropanamine is available at ≥98% purity .

Medicinal chemistry building blocks Regiochemical specificity Pharmacophore design

Scaffold-Derived LSD1 Inhibitory Activity: trans-2-(Pyridin-3-yl)cyclopropanamine Core vs. Unsubstituted Cyclopropylamine

While the parent compound 2-(pyridin-3-yl)cyclopropanamine itself lacks published biological activity data, its elaborated derivatives have demonstrated potent and selective LSD1 inhibition. Compound 31 (BDBM179672), which contains the trans-2-(pyridin-3-yl)cyclopropanamine core elaborated with a 5-chlorothiophen-2-yl substituent at the pyridine 6-position, exhibited a Ki of 50 nM against human LSD1 [1]. Critically, this same compound showed Ki > 1000 nM against both MAO-A and MAO-B, yielding a >20-fold selectivity window for LSD1 over related flavin-dependent amine oxidases [1]. In contrast, unsubstituted cyclopropylamine (CAS 765-30-0) exhibits potent MAO inhibition without LSD1 selectivity, making it unsuitable for LSD1-targeted applications. The binding affinity of elaborated trans-2-(pyridin-3-yl)cyclopropanamine derivatives can vary dramatically depending on substitution pattern: Compound 77 (BDBM179843) with alternative pyridine 2- and 6-substitution showed Ki > 1000 nM against LSD1 [2], while Compound 7 (BDBM179454) with a 4-chlorophenyl substituent showed Ki = 550 nM against LSD1 [3], demonstrating that the 2-(pyridin-3-yl)cyclopropanamine core provides a tunable scaffold for LSD1 inhibitor optimization.

Epigenetics LSD1 inhibition Cancer therapeutics

Physicochemical Parameter Differentiation: LogP and PSA of 2-(Pyridin-3-yl)cyclopropanamine vs. Simplified Analogs

The target compound exhibits calculated physicochemical parameters that distinguish it from simpler cyclopropylamine analogs. 2-(Pyridin-3-yl)cyclopropanamine has a calculated LogP of 1.59650 and a polar surface area (PSA) of 38.91 Ų . These values position the compound within favorable ranges for CNS drug-likeness: LogP between 1 and 3 is optimal for blood-brain barrier penetration, and PSA below 60-70 Ų is associated with improved CNS permeability. In contrast, unsubstituted cyclopropylamine (CAS 765-30-0) has a calculated LogP of approximately -0.1 and a PSA of ~26 Ų, while 1-(pyridin-3-yl)cyclopropanamine shares identical molecular formula and similar calculated parameters but lacks stereochemical capacity [1]. The LogP value of 1.6 provides a balanced lipophilicity profile suitable for both oral absorption and CNS exposure, a parameter range consistent with the CNS applications validated in the Servier α4β2 patent family where pyridinyl cyclopropanamine derivatives demonstrate specific nicotinic receptor interaction [2].

ADME prediction Physicochemical properties Lead optimization

Patent Scaffold Validation: 2-(Pyridin-3-yl)cyclopropanamine Core Across Three Distinct Therapeutic Patent Families

The 2-(pyridin-3-yl)cyclopropanamine scaffold is explicitly claimed and validated across multiple independent patent families targeting distinct therapeutic areas. US Patent US9676701 (Oryzon Genomics) discloses (hetero)aryl cyclopropylamine compounds as LSD1 inhibitors, with the trans-2-(pyridin-3-yl)cyclopropanamine core present in multiple exemplified compounds showing Ki values ranging from 50 nM to >1000 nM against LSD1 [1]. US Patent US20100317698 (Les Laboratoires Servier) claims polysubstituted pyridinylaminoalkylene-cyclopropanamine compounds as specific α4β2 nicotinic receptor ligands for treating neuropathologies associated with cerebral ageing, mood disorders, pain, and tobacco withdrawal [2]. The EP2598480B1 patent family (Oryzon Genomics) further reinforces the privileged nature of this scaffold for LSD1 inhibition with trans stereochemistry specified as the active configuration [3]. Chinese research (Wanfang Med Online, 2024) has additionally validated pyridinylcyclopropanecarboxamides (derived from the 2-(pyridin-3-yl)cyclopropanamine scaffold) as GSK-3β inhibitors with potential for Alzheimer's disease treatment and PET imaging applications [4]. In contrast, the 1-substituted isomer (CAS 503417-38-7) and simpler cyclopropylamines lack comparable patent validation across this breadth of therapeutic applications, indicating that the specific 2-(pyridin-3-yl) substitution pattern is the chemically enabled scaffold for these target classes.

Patent-protected scaffolds Epigenetics CNS therapeutics Kinase inhibition

Validated Application Scenarios for 2-(Pyridin-3-yl)cyclopropanamine in Research and Development


LSD1 Inhibitor Lead Optimization and SAR Exploration

The trans-2-(pyridin-3-yl)cyclopropanamine scaffold is the validated core for developing selective LSD1 inhibitors, as demonstrated by Compound 31 (BDBM179672) achieving Ki = 50 nM against LSD1 with >20-fold selectivity over MAO-A and MAO-B [1]. Researchers can utilize the parent compound 2-(pyridin-3-yl)cyclopropanamine (CAS 859238-90-7) as a starting material for SAR studies exploring substitution at the pyridine 2-, 4-, 5-, and 6-positions. BindingDB data from US9676701 show that LSD1 affinity can be tuned from 50 nM to >1000 nM through rational substitution, enabling systematic lead optimization [1]. The commercially available ≥98% purity grade ensures reproducibility in synthetic elaboration and subsequent biological evaluation. This scaffold is particularly valuable for programs seeking LSD1 inhibitors with minimized MAO-related off-target liabilities.

CNS-Targeted Nicotinic Receptor Ligand Development

The 2-(pyridin-3-yl)cyclopropanamine scaffold is specified in US Patent US20100317698 (Servier) for developing α4β2 nicotinic receptor ligands with applications in neuropathologies associated with cerebral ageing, mood disorders, pain, and tobacco withdrawal [2]. The compound's calculated LogP of 1.59650 and PSA of 38.91 Ų fall within optimal CNS drug-likeness ranges, supporting blood-brain barrier penetration potential. Researchers developing PET imaging agents for CNS targets can leverage the pyridinyl cyclopropanamine core, which has been validated in recent studies for GSK-3β PET tracer development [3]. The free base form (MW 134.18) provides a versatile starting point for introducing isotopic labels or further functionalization.

Pharmaceutical Impurity Reference Standard for Pyridine-Containing APIs

2-(Pyridin-3-yl)cyclopropanamine is commercially available as Pyridine Impurity 13, a fully characterized reference standard compliant with regulatory guidelines [4]. Pharmaceutical quality control laboratories and analytical development teams can utilize this compound for method validation, impurity profiling, and stability-indicating assay development for pyridine-containing active pharmaceutical ingredients. The compound's well-defined structure (C8H10N2, MW 134.18), available at ≥98% purity , makes it suitable for HPLC/LC-MS method development and validation protocols requiring authenticated reference materials.

GSK-3β Inhibitor Development for Alzheimer's Disease

Recent research published in the Chinese Journal of New Drugs (2024) validates pyridinylcyclopropanecarboxamides—derived directly from the 2-(pyridin-3-yl)cyclopropanamine scaffold—as GSK-3β inhibitors with demonstrated moderate to high inhibitory activity [3]. The study specifically evaluated compounds for blood-brain barrier penetration potential using SwissADME predictions, identifying fluorinated amide derivatives as BBB-permeable candidates [3]. 2-(Pyridin-3-yl)cyclopropanamine serves as the key synthetic intermediate for accessing this chemotype, which shows promise for Alzheimer's disease therapeutic development and PET imaging agent conversion. The scaffold's validation in this independent research program further confirms its privileged status in CNS drug discovery.

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